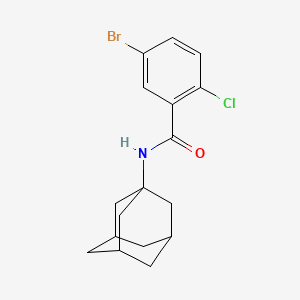

N-1-adamantyl-5-bromo-2-chlorobenzamide

Description

N-1-Adamantyl-5-bromo-2-chlorobenzamide is a halogenated benzamide derivative characterized by a bulky adamantyl group attached to the benzamide core via an amide linkage. The adamantyl moiety is a diamondoid hydrocarbon known for enhancing lipophilicity and metabolic stability in medicinal chemistry applications, while the bromo and chloro substituents at the 5- and 2-positions of the benzene ring contribute to electronic modulation and steric effects. Synthesis of related benzamides typically involves coupling reactions between substituted benzoic acids and amines, as exemplified in studies of structurally analogous compounds .

Properties

IUPAC Name |

N-(1-adamantyl)-5-bromo-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrClNO/c18-13-1-2-15(19)14(6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOHTDJNRKCOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparison of Select Benzamide Derivatives

| Compound Name | Substituents (Position) | Molecular Weight | Key Features |

|---|---|---|---|

| This compound | Adamantyl (N-1), Br (5), Cl (2) | ~385.7 g/mol | High lipophilicity; steric hindrance from adamantyl; dual halogenation |

| 2-Amino-N-cyclohexyl-5-bromobenzamide | Cyclohexyl (N), Br (5), NH2 (2) | ~297.2 g/mol | Moderate bulk; amine group enhances reactivity; single halogen |

| N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide | Benzodioxol (N), Cl (3) | 275.7 g/mol | Aromatic heterocycle; electron-rich due to benzodioxol; mono-halogenated |

| N-(4-Bromobenzylidene)-2-phenylacetohydrazide | Bromobenzylidene, phenyl | ~333.2 g/mol | Hydrazide backbone; conjugated system; potential for coordination chemistry |

Substituent Effects

- Adamantyl vs. Cyclohexyl/Benzyl Groups: The adamantyl group in the target compound imposes greater steric hindrance compared to cyclohexyl or benzyl substituents (e.g., in 2-amino-N-cyclohexyl-5-bromobenzamide ). This could reduce solubility in polar solvents but improve membrane permeability in biological systems.

- Halogen Positioning: Dual halogenation at the 2- and 5-positions distinguishes the compound from mono-halogenated analogs like N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide . The electron-withdrawing effects of Br and Cl may stabilize the aromatic ring and influence reactivity in cross-coupling reactions.

Electronic and Reactivity Profiles

- Electron-Deficient Aromatic Systems : The combined presence of Br and Cl creates a strongly electron-deficient benzene ring, contrasting with electron-rich systems such as N-(1,3-benzodioxol-5-yl)-3-chlorobenzamide, where the benzodioxol group donates electron density .

- Amide Bond Stability : The adamantyl group may shield the amide bond from enzymatic degradation compared to less bulky analogs, a feature observed in adamantane-containing pharmaceuticals like rimantadine.

Research Findings and Limitations

While direct studies on this compound are scarce, inferences can be drawn from related compounds:

- Synthetic Challenges : The adamantyl group’s bulk complicates coupling reactions, necessitating optimized conditions (e.g., extended reaction times or elevated temperatures) as seen in analogous syntheses .

- Biological Activity: Halogenated benzamides often exhibit antimicrobial or kinase-inhibitory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.